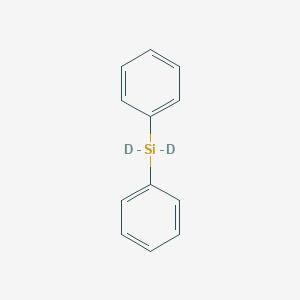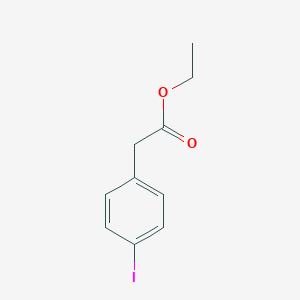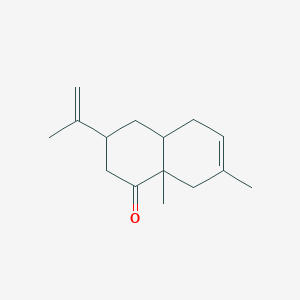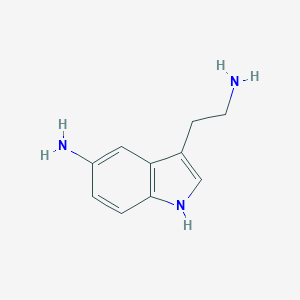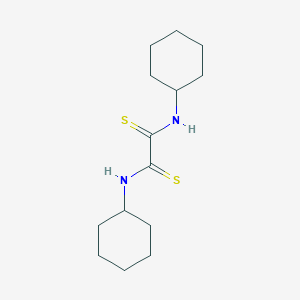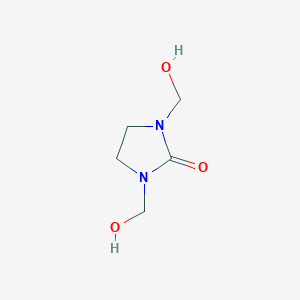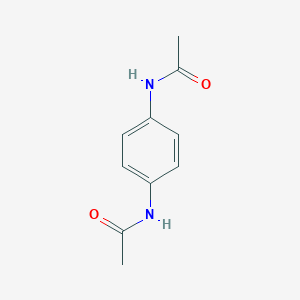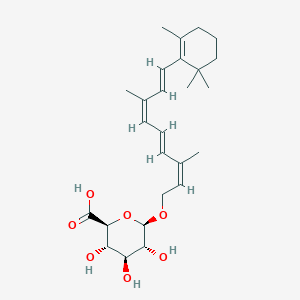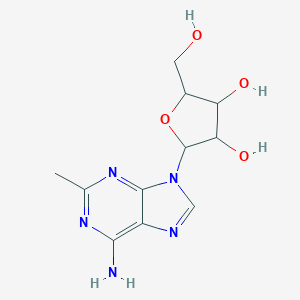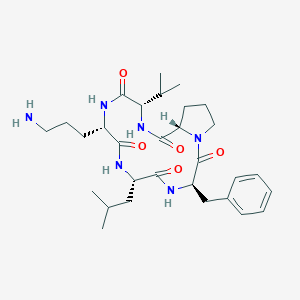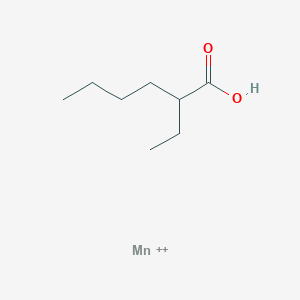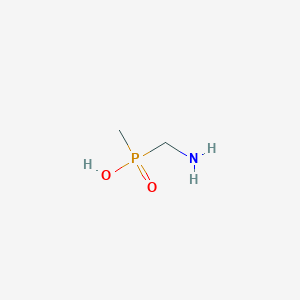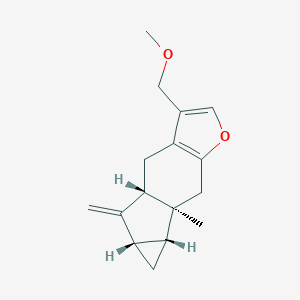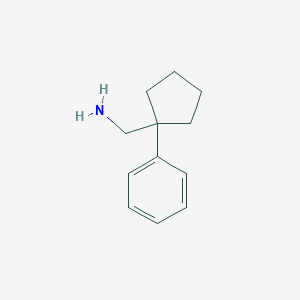
(1-Phenylcyclopentyl)methanamine
Vue d'ensemble
Description
The compound "(1-Phenylcyclopentyl)methanamine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives, which are compounds that contain the methanamine moiety as part of their structure. These derivatives are of interest due to their potential pharmacological activities, such as serotonin and noradrenaline reuptake inhibition, which can be relevant for the treatment of depression and other disorders .
Synthesis Analysis
The synthesis of methanamine derivatives can involve multi-component reactions, as seen in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route . These methods demonstrate the versatility of synthetic approaches to access a variety of methanamine derivatives.
Molecular Structure Analysis
The molecular structures of methanamine derivatives are characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and potential biological activity.
Chemical Reactions Analysis
Methanamine derivatives can participate in a range of chemical reactions. For instance, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine involves a 1,3-dipolar cycloaddition reaction, showcasing the reactivity of methanamine derivatives in forming heterocyclic compounds . Additionally, 1-phenylcyclobutylamine, a related compound, undergoes monoamine oxidase-catalyzed oxidation, leading to various metabolites and demonstrating the susceptibility of such structures to enzymatic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are influenced by their molecular structure. For example, the presence of aromatic rings and heteroatoms can affect the solubility, membrane permeability, and metabolic stability of these compounds . The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is critical for the development of these compounds as drug candidates. The selectivity and affinity for biological targets such as serotonin and noradrenaline transporters, as well as the safety profile including hERG selectivity, are also key properties that are thoroughly investigated .
Applications De Recherche Scientifique
Biological Activity and Derivative Synthesis :
- (1-Phenylcyclopentyl)methanamine and its derivatives exhibit a broad spectrum of biological activity. New derivatives have been synthesized, showing potential for various biological applications (Aghekyan et al., 2013).
Serotonin and Noradrenaline Reuptake Inhibition :
- A novel series of 1-(2-phenoxyphenyl)methanamines, structurally related to (1-Phenylcyclopentyl)methanamine, have been found to exhibit selective dual serotonin and noradrenaline reuptake pharmacology, suggesting potential applications in the treatment of depression and anxiety disorders (Whitlock et al., 2008).
Catalysis in Organic Synthesis :
- (1-Phenylcyclopentyl)methanamine derivatives have been used in the synthesis of N-heterocyclic ruthenium(II) complexes, showing high efficiency in transfer hydrogenation reactions, which is crucial in organic synthesis (Karabuğa et al., 2015).
Antimicrobial Properties :
- Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, closely related to (1-Phenylcyclopentyl)methanamine, have shown variable degrees of antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Chemical Synthesis and Characterization :
- The compound has been used in the synthesis of various chemical structures, such as oxadiazoles and palladacycles, demonstrating its versatility in chemical synthesis and potential applications in material science (Shimoga et al., 2018); (Roffe et al., 2016).
Anticancer Activity :
- New palladium(II) and platinum(II) complexes based on derivatives of (1-Phenylcyclopentyl)methanamine have shown promising anticancer activity against various human cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).
Application in Photocytotoxicity and Imaging :
- Iron(III) complexes with derivatives of (1-Phenylcyclopentyl)methanamine have exhibited photocytotoxic properties and are used in cellular imaging, highlighting their potential use in medical diagnostics and treatment (Basu et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(1-phenylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOFBVBNFLWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169933 | |
| Record name | Cyclopentanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylcyclopentyl)methanamine | |
CAS RN |
17511-89-6 | |
| Record name | 1-Phenylcyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenylcyclopentyl)methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-phenylcyclopentyl)methylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopentanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylcyclopentyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-PHENYLCYCLOPENTYL)METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L0BL8FBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

